molecular formula C8H6IN3S B13690651 5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine

5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13690651
M. Wt: 303.13 g/mol
InChI Key: HHIOSVWTRQDIFU-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-iodoaniline with thiocarbohydrazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira cross-coupling to form new carbon-carbon bonds.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.

    5-(Benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: Compounds with similar structural motifs but different substituents.

Uniqueness

5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of the thiadiazole ring and the iodine-substituted phenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H6IN3S

Molecular Weight

303.13 g/mol

IUPAC Name

5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H6IN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)

InChI Key

HHIOSVWTRQDIFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)I

Origin of Product

United States

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